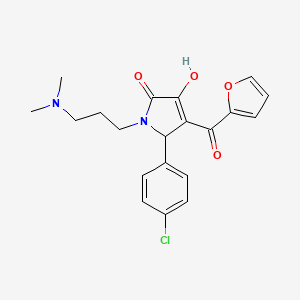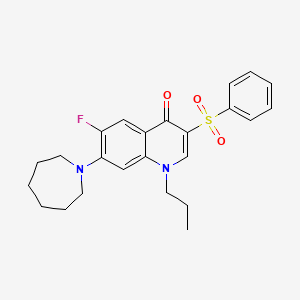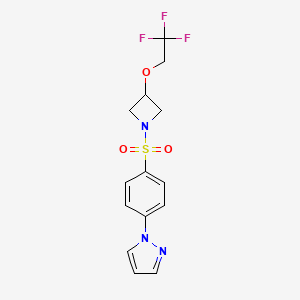
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications
The research conducted by Guizzardi et al. (2000) on the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis demonstrates the versatility of compounds related to the one in photochemical reactions. The study highlights the process's high regio- and chemoselectivity, which is rationalized through the heterolytic cleavage of the C–Cl bond in the triplet state of aniline derivatives. This methodology suggests potential applications for our compound in developing photochemically active materials and reactions with precise control over product formation (Guizzardi et al., 2000).
Computational Chemistry and Molecular Design
Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and performed a comprehensive computational study on it, which included spectroscopic analyses and quantum chemical calculations. The insights from this research can be applied to our compound, especially in understanding its electronic structure and predicting reactivity patterns. The computational tools used offer a pathway to designing molecules with tailored properties for specific applications, indicating the compound's relevance in the field of molecular design and computational chemistry (Singh et al., 2014).
Material Science and Engineering
The study of structurally diverse libraries through alkylation and ring closure reactions, as explored by Roman (2013) using a ketonic Mannich base derived from 2-acetylthiophene, showcases the potential for generating a wide array of compounds from similar starting materials. This research implies that derivatives like our compound could be pivotal in synthesizing new materials with diverse structural features, contributing significantly to material science and engineering (Roman, 2013).
Synthetic Organic Chemistry
The work by Louroubi et al. (2019) on synthesizing a new penta-substituted pyrrole derivative and its structural characterization provides insights into the synthetic versatility of pyrrole derivatives. This area of research is critical for developing new synthetic methodologies and compounds that can serve as building blocks in organic synthesis. The study emphasizes the importance of our compound in exploring new reactions and pathways in synthetic organic chemistry (Louroubi et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOVBGUJVVQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)



![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)
![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)
